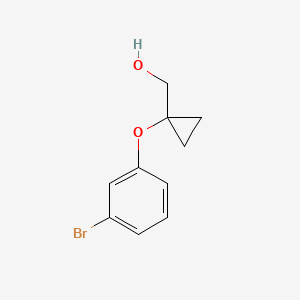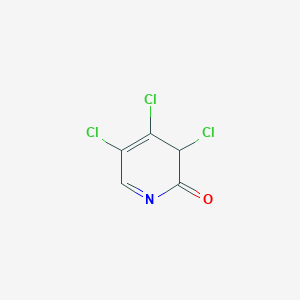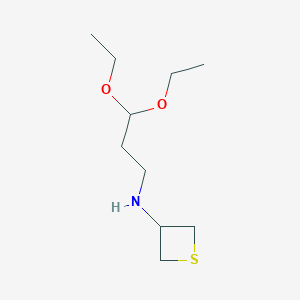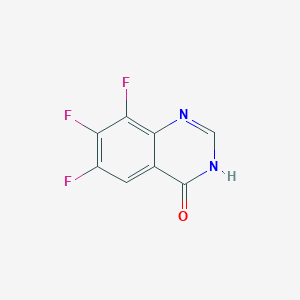
(1-(3-Bromophenoxy)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Bromophenoxy)cyclopropyl)methanol: is an organic compound with the molecular formula C10H11BrO2 It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a bromophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenoxy)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-bromophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
- The reaction mixture is heated to a specific temperature, usually around 80-100°C , for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography .
Cyclopropylmethanol: reacts with .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-(3-Bromophenoxy)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Reduction: Reagents such as or can be used under anhydrous conditions.
Substitution: Reagents such as or can be used under appropriate conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(1-(3-Bromophenoxy)cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Studied for its potential biological activity. It can be used in the development of new drugs or as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions.
Industry: Used in the production of specialty chemicals and intermediates. It can be used in the development of new polymers or as a component in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (1-(3-Bromophenoxy)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- (1-(4-Bromophenoxy)cyclopropyl)methanol
- (1-(3-Chlorophenoxy)cyclopropyl)methanol
- (1-(3-Methylphenoxy)cyclopropyl)methanol
Comparison: (1-(3-Bromophenoxy)cyclopropyl)methanol is unique due to the presence of the bromine atom at the 3-position of the phenoxy group. This structural feature can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity. These differences can make it more suitable for certain applications or provide distinct advantages in specific research contexts.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
[1-(3-bromophenoxy)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11BrO2/c11-8-2-1-3-9(6-8)13-10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 |
Clave InChI |
USQULASCMWRDRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)OC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)

![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)
![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)


![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)

